molecular formula C21H20N4O3S3 B2599742 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 394238-52-9

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B2599742
CAS RN: 394238-52-9
M. Wt: 472.6
InChI Key: OXWOZRGDPWKZLP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Scientific Research Applications

Synthesis and Microbial Activity A series of benzothiazole-2-ylsulfanyl derivatives were synthesized from (1,3-Benzothiazol-2-ylsulfanyl)acetic acid. These compounds exhibited significant antibacterial and antifungal properties, indicating their potential in antimicrobial applications (Chakraborty et al., 2014).

Characterization of Novel Sulfonamide Derivatives Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety were synthesized and assessed for their anticancer activity against various cancer cell lines. Some of these compounds showed potent activity as cytotoxic agents and inhibited vascular endothelial growth factor receptor (VEGFR)-2 more effectively than dasatinib, suggesting their utility in cancer treatment (Ghorab et al., 2016).

Antibacterial, Antifungal, and Antiviral Activities A series of benzothiazole derivatives with a 1,3,4-thiadiazole moiety were synthesized and tested for their antibacterial, antifungal, and antiviral activities. Many compounds showed good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against specific bacterial strains, indicating their potential as molecular templates in the search for efficient antiviral and antibacterial agents (Tang et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole derivatives have been studied for their potential as antimicrobial or anticancer agents .

Future Directions

The study and development of benzothiazole derivatives is a promising field, particularly in the development of new pharmaceuticals . This compound, with its complex structure, could be of interest in future research.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-11-12(27-2)9-10-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWOZRGDPWKZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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